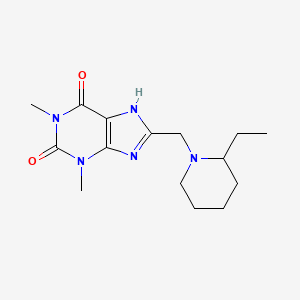
8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .Wissenschaftliche Forschungsanwendungen
Psychotropic Potential and Receptor Affinity
Research into arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones has identified potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. One study demonstrated that certain derivatives produced a significant antidepressant-like effect in animal models, suggesting their potential psychotropic activity. These findings highlight the compound's relevance in designing new ligands for serotonin receptors with possible therapeutic applications for mood disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Effects
Another area of application is in the development of analgesic and anti-inflammatory agents. A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties found that many of these compounds showed significant analgesic activity in vivo. Some derivatives were more active than reference drugs, indicating their potential as new classes of pain and inflammation modulators (Zygmunt et al., 2015).
Intermolecular Interactions in Materials Design
The compound also finds application in materials science, where the study of intermolecular interactions in methylxanthines, including derivatives similar to "8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione", provides insights into the design of new materials. Research has analyzed these interactions' topology, offering preliminary information crucial for designing compounds with specific binding properties, potentially relevant in pharmaceuticals and material engineering (Latosinska et al., 2014).
Synthesis and Characterization
In the field of synthetic chemistry, novel synthetic approaches and characterizations of purine derivatives, including similar compounds, have been explored. These studies contribute to the broader understanding of purine chemistry and its applications in developing pharmacologically active substances and materials with unique properties (Yadava et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-10-7-5-6-8-20(10)9-11-16-12-13(17-11)18(2)15(22)19(3)14(12)21/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMZBJBRXLXLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
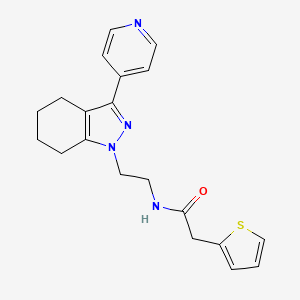
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)
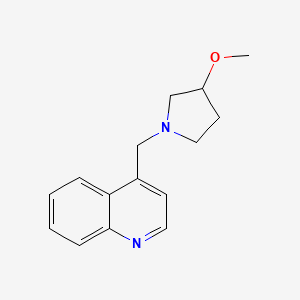
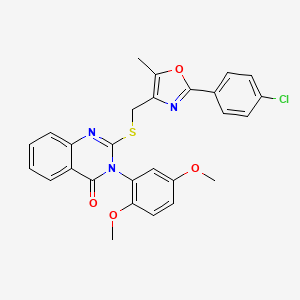
![3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2891454.png)
![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)

![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)


![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone](/img/structure/B2891462.png)
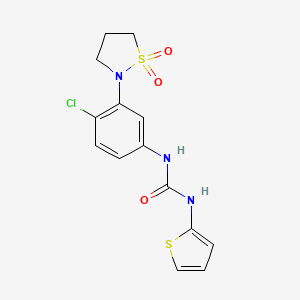
![2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2891469.png)
![2,1,3-Benzothiadiazol-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2891470.png)
